molecular formula C16H22ClNO5 B4044253 1-[2-(4-Chlorophenoxy)ethyl]azepane;oxalic acid

1-[2-(4-Chlorophenoxy)ethyl]azepane;oxalic acid

Cat. No.: B4044253
M. Wt: 343.80 g/mol
InChI Key: LDZQEMKROGDVRY-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenoxy)ethyl]azepane;oxalic acid is a chemical compound that features a seven-membered azepane ring substituted with a 4-chlorophenoxyethyl group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Scientific Research Applications

1-[2-(4-Chlorophenoxy)ethyl]azepane;oxalic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like osteoporosis.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Future Directions

The future directions of 1-[2-(4-chlorophenoxy)ethyl]azepane could potentially involve its use in the production of medicines like bazedoxifene acetate , which is used for treating postmenopausal women osteoporosis . Bazedoxifene acetate has an antagonistic effect on the uterus and mammary glands, reducing the risk of endometrial hyperplasia and breast cancer possibly caused by estrogen component stimulation . This suggests a wide application prospect for 1-[2-(4-chlorophenoxy)ethyl]azepane.

Mechanism of Action

Target of Action

Based on its structure, it is a derivative of azepane, which is a seven-membered heterocyclic compound . Azepane derivatives are known to interact with various biological targets, including receptors and enzymes . The specific target would depend on the functional groups attached to the azepane ring, in this case, a 4-chlorophenoxyethyl group .

Mode of Action

Based on the general behavior of azepane derivatives, it can be inferred that the compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . The presence of the 4-chlorophenoxyethyl group could influence the binding affinity and selectivity of the compound to its target .

Biochemical Pathways

Azepane derivatives are known to be involved in various biochemical pathways depending on their specific targets . The compound could potentially alter the function of its target, leading to downstream effects on the associated biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound are influenced by its chemical structure . The presence of the azepane ring and the 4-chlorophenoxyethyl group could influence the compound’s solubility, permeability, stability, and its interactions with metabolic enzymes .

Result of Action

The effects would depend on the specific target and the biochemical pathways that the compound affects . The compound could potentially alter the function of its target, leading to changes in cellular processes .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action . Additionally, the compound’s stability could be affected by factors such as light, heat, and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]azepane typically involves multiple steps, including alkylation, substitution, reduction, and chlorination. One common method starts with cycloheximide as a raw material and proceeds through these steps to yield the final product with a high purity of 99% . The reaction conditions are generally mild, making the process suitable for industrial production.

Industrial Production Methods

For industrial production, the synthesis of 1-[2-(4-Chlorophenoxy)ethyl]azepane;oxalic acid involves similar steps but on a larger scale. The process is designed to maximize yield and purity while minimizing costs and environmental impact. The total yield of the four-step process can reach about 70%, making it an efficient method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenoxy)ethyl]azepane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary but generally involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride
  • 1-[2-(2-allyl-4-chlorophenoxy)ethyl]azepane oxalate

Uniqueness

1-[2-(4-Chlorophenoxy)ethyl]azepane;oxalic acid is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity .

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.C2H2O4/c15-13-5-7-14(8-6-13)17-12-11-16-9-3-1-2-4-10-16;3-1(4)2(5)6/h5-8H,1-4,9-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZQEMKROGDVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCOC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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